molecular formula C11H17NO B12820841 4-(2-Aminopropyl)-2,6-xylenol CAS No. 24160-31-4

4-(2-Aminopropyl)-2,6-xylenol

Cat. No.: B12820841
CAS No.: 24160-31-4
M. Wt: 179.26 g/mol
InChI Key: ZXGDIDJCGJRCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminopropyl)-2,6-xylenol is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of an aminopropyl group attached to the benzene ring, which also contains two methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)-2,6-xylenol typically involves the reaction of 2,6-dimethylphenol with 2-aminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropyl)-2,6-xylenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The aminopropyl group can be reduced to form the corresponding amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

4-(2-Aminopropyl)-2,6-xylenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a neurotransmitter analog.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)-2,6-xylenol involves its interaction with various molecular targets and pathways. It can act as a central nervous system stimulant by promoting the release of neurotransmitters such as norepinephrine and dopamine. This is achieved through its action on adrenergic nerve terminals, leading to increased neurotransmitter release and subsequent stimulation of the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminopropyl)-2,6-xylenol is unique due to its combination of phenolic and aminopropyl functionalities, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

24160-31-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(2-aminopropyl)-2,6-dimethylphenol

InChI

InChI=1S/C11H17NO/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5,9,13H,6,12H2,1-3H3

InChI Key

ZXGDIDJCGJRCPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.